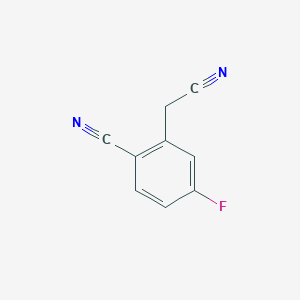

2-Cyano-5-fluorobenzyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUGZMFWMWFOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Cyano and Fluoro Substituted Aromatic Systems in Organic Synthesis

The strategic incorporation of cyano (–C≡N) and fluoro (–F) substituents onto aromatic rings profoundly influences a molecule's physical, chemical, and biological properties. numberanalytics.comtandfonline.com These groups are not merely passive components; they actively modulate electronic distribution, reactivity, and metabolic stability, making them staples in the design of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

The fluorine atom, despite being the most electronegative element, is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com Its introduction into an aromatic system can significantly alter the molecule's properties. The strong electron-withdrawing nature of fluorine can decrease the aromatic ring's reactivity towards electrophilic substitution while making it more susceptible to nucleophilic aromatic substitution (SNAr), where fluorine can act as an effective leaving group. numberanalytics.comlboro.ac.uk This modification is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity to target proteins, and membrane permeability. tandfonline.comlboro.ac.uk

The cyano group is a versatile functional group in organic synthesis. tcichemicals.com It is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and adjacent functional groups. nih.gov Its linear geometry and electronic properties are exploited in materials science for creating organic semiconductors and materials with nonlinear optical properties. rsc.org Critically, the nitrile group is a valuable synthetic precursor, readily transformable into a wide array of other functionalities, including amines, carboxylic acids, amides, and aldehydes, through reactions like reduction and hydrolysis. tcichemicals.comresearchgate.net The presence of both cyano and fluoro groups on an aromatic scaffold thus creates a powerful combination of modulated reactivity and synthetic potential. evitachem.com

Overview of Benzyl Cyanide Derivatives As Key Synthetic Intermediates

Benzyl (B1604629) cyanide, also known as phenylacetonitrile (B145931), and its derivatives are a class of organic compounds characterized by a phenyl group attached to a cyanomethyl group (–CH₂CN). camachem.com They serve as fundamental intermediates in the synthesis of a wide range of chemical products, from pharmaceuticals and fragrances to plastics and dyes. camachem.comjustdial.com

The synthetic utility of benzyl cyanide derivatives stems from the reactivity of both the nitrile functionality and the α-methylene proton (the CH₂ group adjacent to the cyano group and the benzene (B151609) ring). The cyano group can undergo nucleophilic addition and hydrolysis, while the acidic nature of the α-protons allows for easy deprotonation to form a carbanion. camachem.com This carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation.

This reactivity makes benzyl cyanides versatile synthons for building complex molecular structures. nih.gov In the pharmaceutical industry, they are crucial intermediates for synthesizing drugs, including antihistamines and other therapeutic agents. justdial.com The development of advanced catalytic methods, such as palladium-catalyzed allylic alkylation and nickel-catalyzed substitutions, has further expanded the synthetic toolbox for modifying and utilizing α-substituted benzyl nitriles, enabling the construction of molecules with tertiary and quaternary carbon centers. acs.orgsioc-journal.cn

Strategic Importance of 2 Cyano 5 Fluorobenzyl Cyanide in Advanced Chemical Synthesis

2-Cyano-5-fluorobenzyl cyanide (CAS RN: 1000540-75-9) is an aromatic nitrile that combines the structural features of a fluorinated aromatic ring with two distinct cyano groups. evitachem.comchemicalbook.com Its molecular structure provides a unique platform for advanced chemical synthesis, particularly in the creation of specialized molecules for medicinal chemistry and materials science. evitachem.com

The presence of a fluorine atom at the 5-position and a cyano group at the 2-position of the benzyl (B1604629) ring creates a specific electronic environment. Both groups are electron-withdrawing, influencing the reactivity of the aromatic ring and the benzylic position. This substitution pattern is critical for directing further chemical transformations and for imparting desired electronic or biological properties to the final products.

Synthesis and Reactivity

The synthesis of this compound can be accomplished through several chemical routes. A common laboratory method involves the nucleophilic substitution of a corresponding benzyl halide, such as 2-cyano-5-fluorobenzyl chloride, with a cyanide salt like sodium cyanide. evitachem.com This reaction is typically carried out in a polar aprotic solvent. evitachem.com

The reactivity of this compound is dictated by its functional groups:

Nitrile Groups : Both the aromatic and benzylic nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines. evitachem.com

Benzylic Protons : The protons on the carbon between the aromatic ring and the second cyano group are acidic and can be removed to generate a nucleophile for alkylation or other C-C bond-forming reactions.

Aromatic Ring : The fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1000540-75-9 | evitachem.comchemicalbook.com |

| Molecular Formula | C₉H₅FN₂ | evitachem.com |

| Classification | Aromatic Nitrile | evitachem.com |

| Primary Use | Synthetic Intermediate | evitachem.com |

This compound serves as a key intermediate for synthesizing more complex organic molecules, including biologically active compounds designed to interact with specific enzymes or receptors. evitachem.com

Academic Research Trajectories and Future Prospects of Substituted Benzyl Nitriles

Classical Approaches to Cyanide Introduction in Halogenated Aromatic Substrates

The introduction of a cyanide group onto a halogenated aromatic substrate is a fundamental transformation in organic synthesis. Classical methods primarily rely on nucleophilic substitution reactions, where a halide is displaced by a cyanide anion.

Nucleophilic Substitution Reactions of Halogenated Benzyl Precursors with Cyanide Sources

Nucleophilic substitution is a foundational method for the synthesis of benzyl cyanides. viu.cagacariyalur.ac.in This reaction involves a nucleophile, an electron-rich species, attacking an electrophilic carbon atom, resulting in the displacement of a leaving group. In the context of synthesizing 2-cyano-5-fluorobenzyl cyanide, the precursor is typically a halogenated benzyl derivative, such as 2-cyano-5-fluorobenzyl chloride. evitachem.com

The carbon-halogen bond in alkyl halides is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles like the cyanide ion (CN⁻). viu.ca The reaction proceeds via one of two primary mechanisms: SN1 or SN2. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a concerted, one-step process. viu.ca For primary benzyl halides, the SN2 pathway is generally favored. viu.ca

A common laboratory and potential industrial synthesis of this compound involves the reaction of 2-cyano-5-fluorobenzyl chloride with a cyanide salt. evitachem.com This reaction is a classic example of nucleophilic substitution, where the cyanide ion acts as the nucleophile, displacing the chloride ion. evitachem.com

Utilization of Alkali Metal Cyanides (e.g., KCN, NaCN) in Cyanation Processes

Alkali metal cyanides, particularly sodium cyanide (NaCN) and potassium cyanide (KCN), are widely used and cost-effective sources of the cyanide nucleophile in organic synthesis. thieme-connect.comsciencemadness.org These salts are ionic compounds that readily dissociate in polar solvents to provide the cyanide anion required for nucleophilic substitution reactions. wikipedia.org

The synthesis of benzyl cyanide from benzyl chloride using sodium cyanide is a well-established procedure. wikipedia.org For instance, a historical method involves reacting benzyl chloride with sodium cyanide in a mixture of ethanol (B145695) and water. google.com The reaction of 2-cyano-5-fluorobenzyl chloride with sodium cyanide is a direct application of this classical method to produce this compound. evitachem.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often being used to facilitate the reaction under reflux conditions. evitachem.com While effective, the use of alkali metal cyanides necessitates careful handling due to their high toxicity. sciencemadness.org

| Precursor | Cyanide Source | Solvent | Conditions | Product | Reference |

| 2-Cyano-5-fluorobenzyl chloride | Sodium cyanide | Dimethylformamide (DMF) | Reflux | This compound | evitachem.com |

| Benzyl chloride | Sodium cyanide | Ethanol/Water | Heating | Benzyl cyanide | wikipedia.orggoogle.com |

| Benzyl halide | Alkali metal cyanide | Aliphatic alcohol | - | Benzyl cyanide | google.com |

Transition Metal-Catalyzed Cyanation Strategies

To overcome some of the limitations of classical methods, such as the need for harsh reaction conditions, transition metal-catalyzed cyanation reactions have emerged as powerful alternatives. These methods often exhibit higher functional group tolerance and can proceed under milder conditions.

Palladium-Catalyzed Cyanation Methodologies for Aryl and Benzyl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The first palladium-catalyzed cyanation of aryl halides was reported in 1973. rsc.org These reactions typically involve the oxidative addition of an aryl or benzyl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the nitrile product and regenerate the catalyst. researchgate.net

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst. researchgate.netnih.gov To address this, various strategies have been developed, including the use of less-toxic cyanide sources and specialized ligands. nih.govrsc.org For example, benzyl cyanide itself has been employed as a less hazardous cyanation reagent in palladium-catalyzed reactions of aryl halides. rsc.orgrsc.orgpsu.edu These reactions can be performed under open-air conditions and sometimes without the need for a ligand. rsc.org

The substrate scope of palladium-catalyzed cyanation is broad, tolerating a wide range of functional groups on the aromatic ring. nih.gov This methodology has been successfully applied to the synthesis of various aryl and heteroaryl nitriles. rsc.orgnih.gov

| Catalyst System | Cyanide Source | Substrate | Key Features | Reference |

| Palladium acetate (B1210297) | Benzyl cyanide | Haloarenes | Ligand-free, open-air conditions | rsc.orgrsc.orgpsu.edu |

| Palladacycle precatalyst | Zinc cyanide | (Hetero)aryl chlorides and bromides | Low catalyst loading, broad substrate scope | nih.gov |

| Palladium nanoparticles on zinc oxide | Potassium ferrocyanide | Aryl bromides and chlorides | Additive- and ligand-free | rsc.org |

Copper Salt-Catalyzed Cyanation Approaches in Nitrile Synthesis

Copper-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, represent some of the earliest methods for synthesizing aryl nitriles. rsc.org These reactions traditionally required stoichiometric amounts of copper(I) cyanide and high temperatures. rsc.org Modern advancements have led to the development of catalytic systems that operate under milder conditions.

Copper iodide (CuI) is a commonly used catalyst in these transformations. rsc.orgrsc.org For instance, a protocol using CuI with triphenylphosphine (B44618) as a ligand has been developed for the cyanation of aryl halides using formamide (B127407) as a cyanide source, offering a cyanide-free alternative. rsc.orgrsc.org Copper(II) acetate has also been used to catalyze the oxidative cyanation of aryl halides with nitriles like acetonitrile (B52724) serving as the cyanide source. thieme-connect.com

Copper-catalyzed methods provide a valuable and often more economical alternative to palladium-catalyzed systems for the synthesis of nitriles. rsc.orgsnnu.edu.cn

| Catalyst System | Cyanide Source/Alternative | Substrate | Key Features | Reference |

| Copper iodide/Triphenylphosphine | Formamide | Aryl halides | Cyanide-free cyanation | rsc.orgrsc.org |

| Copper(II) acetate | Acetonitrile | Aryl halides | Oxidative cyanation | thieme-connect.com |

| Copper(I) iodide | Cyanogen iodide | Terminal alkynes | Synthesis of alkynyl cyanides | organic-chemistry.org |

Advanced and Sustainable Synthetic Pathways

The development of more environmentally benign and efficient synthetic methods is a continuous goal in chemical research. For the synthesis of benzyl nitriles, this includes exploring safer cyanide sources and catalytic systems that minimize waste and energy consumption.

The use of less toxic cyanide sources is a key area of development. chemistryviews.org Zinc cyanide (Zn(CN)₂), for example, is less toxic than alkali metal cyanides and has been used in nickel-catalyzed cyanations of alkyl halides. organic-chemistry.orgchemistryviews.org Other alternatives to traditional cyanide salts include the use of formamide or even nitriles themselves as the origin of the cyano group in transition metal-catalyzed reactions. rsc.orgrsc.orgthieme-connect.com

Sustainable approaches also focus on the use of earth-abundant metal catalysts, such as those based on manganese, to replace more expensive and less abundant precious metals like palladium. researchgate.net Furthermore, photoredox catalysis and photoelectrochemical reactions are emerging as mild and sustainable methods for nitrile synthesis, often proceeding at ambient temperature under visible light irradiation. organic-chemistry.orgresearchgate.net These advanced methodologies hold promise for the future of nitrile synthesis, offering greener and more efficient routes to compounds like this compound.

Application of Flow Chemistry for Enhanced Efficiency and Productivity

Flow chemistry has emerged as a powerful technique for the synthesis of fine chemicals, including fluorinated nitriles, offering significant advantages over traditional batch processes. rsc.org Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, improved safety, and higher productivity. rsc.orggoogle.comresearchgate.net

The use of flow systems is particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reactor volume minimizes the amount of dangerous material present at any given time. researchgate.neteuropa.eu For the synthesis of fluorinated compounds, flow chemistry facilitates the handling of gaseous reagents and allows for rapid reaction optimization. mit.eduresearchgate.net The enhanced heat and mass transfer in microreactors can lead to significantly shorter reaction times and improved yields. rsc.orgmit.edu For instance, a continuous flow process for a cyanide-free synthesis of aryl nitriles demonstrated a short residence time of just 1.5 minutes and scalability up to 8.8 g per hour. rsc.org This approach not only improves efficiency but also enhances the safety profile of the synthesis. rsc.org

Furthermore, flow chemistry setups can be designed for multi-step syntheses, integrating reactions and purifications into a continuous process, which reduces manual labor and the potential for error. rsc.orgresearchgate.net The transition from batch to flow processes has been shown to significantly improve space-time yields, a key metric for productivity in chemical manufacturing. acs.org

Green Chemistry Principles in Nitrile Synthesis (e.g., mild conditions, reduced waste)

The integration of green chemistry principles into the synthesis of nitriles is a growing trend aimed at developing more environmentally benign processes. opcw.orgresearchgate.net This involves the use of safer solvents, milder reaction conditions, and the reduction of waste. numberanalytics.comacs.org

One of the key areas of focus is the replacement of hazardous reagents, such as traditional cyanide salts, with safer alternatives. researchgate.net For example, the use of p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction provides a cyanide-free route to nitriles under mild conditions. rsc.org The use of modern catalysts, including transition metals, can also facilitate reactions under milder conditions, improving selectivity and reducing the generation of by-products. numberanalytics.com

The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. acs.orgmdpi.compro-metrics.org Phase-transfer catalysis (PTC) is a technique that allows reactions between reagents in immiscible phases, often enabling the use of water as a solvent and eliminating the need for expensive and hazardous anhydrous organic solvents. researchgate.netgoogle.com This method can lead to faster reactions at lower temperatures with high yields. researchgate.net

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. researchgate.netacs.org These principles encourage, among other things, the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgpro-metrics.org

Multi-Step Synthetic Routes and Intermediate Formation

The synthesis of this compound typically involves multi-step reaction sequences. A common strategy involves the transformation of a suitable starting material, such as a substituted toluene (B28343) or benzyl halide.

For instance, a synthetic route might begin with the fluorination of a benzylic C-H bond. Recent advances have enabled direct fluorination using reagents like Selectfluor, often mediated by a catalyst. beilstein-journals.org The introduction of the cyano group can be achieved through various cyanation methods. While traditional methods often employ metal cyanides, newer approaches explore non-metallic cyano-group sources to avoid toxic metal waste. researchgate.net

A plausible synthetic pathway could involve the following key steps:

Halogenation of the starting material: For example, the bromination of a fluorotoluene derivative to yield a benzyl bromide.

Cyanation: The resulting benzyl bromide can then be reacted with a cyanide source to introduce the benzyl cyanide moiety.

An example from the literature describes the synthesis of a related compound, where 2-cyano-5-fluorobenzyl bromide is used as a key intermediate to synthesize more complex molecules. guidechem.com In one instance, it was reacted with 6-chloro-3-methyluracil (B41288) in the presence of a base to yield a substituted uracil (B121893) derivative with a high yield of 98%. guidechem.com

Process Optimization and Reaction Engineering Studies

To enhance the efficiency and economic viability of synthesizing this compound, process optimization and reaction engineering studies are essential. These studies aim to identify the optimal conditions for a reaction to maximize yield and selectivity while minimizing costs and environmental impact.

Design of Experiment (DoE) for Reaction Condition Optimization

Design of Experiment (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a reaction outcome. mdpi.com By varying factors such as temperature, concentration, catalyst loading, and reaction time simultaneously, DoE allows for the efficient identification of optimal reaction conditions. mdpi.com

This methodology has been successfully applied to optimize the synthesis of various chemical compounds, including those with structures related to benzyl nitriles. mdpi.com For example, in the synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a related heterocyclic compound, DoE was used to optimize the reaction under flow conditions, leading to a high-yield, multigram-scale synthesis. mdpi.com The inherent compatibility of flow chemistry with DoE allows for rapid and automated optimization of reaction processes. europa.eu

Factors Influencing Reaction Yield and Selectivity

Several factors can significantly influence the yield and selectivity of the synthesis of this compound and related nitriles.

Key Factors Influencing Yield and Selectivity:

| Factor | Influence |

| Catalyst | The choice of catalyst is crucial. Modern catalysts can operate under milder conditions and offer higher selectivity, reducing waste. numberanalytics.com In some cases, the catalyst can be poisoned by certain reagents, which needs to be considered. researchgate.net |

| Solvent | The solvent can affect reaction rates and the solubility of reactants. The use of aprotic solvents like DMF or DMSO has been shown to give higher yields in shorter reaction times compared to aqueous acetone (B3395972) in certain nitrile syntheses. google.com |

| Temperature | Reaction temperature has a direct impact on the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote the formation of by-products, thus affecting selectivity. google.com |

| Reactant Concentration | The concentration of reactants can influence the reaction kinetics and the equilibrium position of reversible reactions. |

| Reaction Time | Optimizing the reaction time is essential to ensure complete conversion of the starting materials without significant degradation of the product. |

| Presence of Electron-Withdrawing/Donating Groups | The electronic nature of substituents on the aromatic ring can affect the reactivity of the starting material and the stability of intermediates, thereby influencing the overall yield and selectivity. beilstein-journals.org |

By carefully controlling these factors, it is possible to develop a robust and efficient process for the synthesis of this compound. For example, in the synthesis of m-trifluoromethyl benzyl nitrile, the use of a phase transfer catalyst in a two-phase liquid medium allowed for the reaction to proceed under mild conditions with high yields. google.com

Reactions Involving the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can undergo hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions. tcichemicals.com The presence of two nitrile groups in this compound—one aromatic and one aliphatic—offers potential for selective transformations, although controlling this selectivity can be challenging.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce carboxylic acids, a reaction that proceeds through an amide intermediate. libretexts.orgchemistrysteps.com This transformation can be catalyzed by either acid or base. libretexts.orglumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.orglumenlearning.com The initial product is an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide, which is often the rate-limiting step, yields the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlumenlearning.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion which is then protonated by water. libretexts.orgchemistrysteps.com Tautomerization yields the amide. Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

For this compound, stepwise hydrolysis could potentially yield amides or carboxylic acids at one or both nitrile positions, depending on the reaction conditions.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute HCl, H₂SO₄), Heat | Amide | Carboxylic Acid |

Reduction to Amines and Aldehydes

The reduction of nitriles provides a valuable route to primary amines and aldehydes, depending on the reducing agent used. tcichemicals.comchemistrysteps.com

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. libretexts.orgchemistrysteps.com The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com The resulting dianion is then protonated during an aqueous workup to give the primary amine. Applying this to this compound would be expected to produce 2-(aminomethyl)-4-fluorophenylethanamine.

Alternatively, the use of a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) allows the reduction to be stopped at the aldehyde stage. chemistrysteps.comchemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. chemistrysteps.com Subsequent hydrolysis of this intermediate during acidic workup yields an aldehyde. chemistrysteps.comchemistrysteps.com Selective reduction of one nitrile group in this compound could lead to the formation of either 2-formyl-5-fluorobenzyl cyanide or 2-cyano-5-fluorophenylacetaldehyde.

Table 2: Reagents for Nitrile Reduction

| Product | Reagent | General Mechanism |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Complete reduction via two hydride additions. chemistrysteps.com |

Nucleophilic Addition with Organometallic Reagents for Ketone Formation

Nitriles react with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to form ketones after an acidic workup. tcichemicals.comlibretexts.orgmmcmodinagar.ac.in These reagents are potent nucleophiles that add to the electrophilic carbon of the nitrile group. mmcmodinagar.ac.insaskoer.ca

The reaction mechanism begins with the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming a stable imine anion salt. libretexts.org This intermediate is resistant to a second addition. Subsequent hydrolysis with aqueous acid protonates the imine anion to an imine, which is then further hydrolyzed to a ketone. libretexts.org This method is a valuable tool for carbon-carbon bond formation. The reaction of this compound with an organometallic reagent could potentially yield a ketone at either the benzylic or aromatic nitrile position.

Cycloaddition Reactions (e.g., Tetrazole Synthesis)

Nitriles are excellent substrates for [3+2] cycloaddition reactions with azides to synthesize 5-substituted-1H-tetrazoles. tcichemicals.comnih.gov Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.govacs.org

This reaction, often referred to as a "click chemistry" reaction, typically involves heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). nbu.ac.in The reaction can be promoted by various catalysts, including Lewis acids or transition metal complexes (e.g., zinc, copper, cobalt), which activate the nitrile group towards cycloaddition. nih.govrsc.orgheteroletters.org The reaction of this compound with sodium azide could lead to the formation of a monotetrazole or a bis-tetrazole derivative.

Reactions Involving the Benzyl Methylene (B1212753) Group

The methylene (-CH₂-) group of this compound is positioned between two electron-withdrawing groups: the aromatic ring and the aliphatic nitrile. This "doubly activated" position makes the methylene protons acidic and susceptible to deprotonation by a base.

α-Alkylation and Carbon-Carbon Bond Formation Reactions

The acidity of the α-protons on the benzyl methylene group allows for the formation of a resonance-stabilized carbanion upon treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide). This carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. d-nb.info

A common transformation is α-alkylation, where the carbanion reacts with an alkyl halide (or other electrophile) in a nucleophilic substitution reaction to form a new C-C bond at the benzylic position. This provides a straightforward method for introducing alkyl, allyl, or benzyl substituents. The development of catalytic Friedel-Crafts type alkylations also presents routes for forming C-C bonds with various electrophiles. beilstein-journals.org This reactivity is fundamental to using phenylacetonitrile (B145931) derivatives as building blocks in more complex molecular architectures. d-nb.info

Table 3: Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 2-(2-cyano-5-fluorophenyl)acetonitrile |

| 2-(Aminomethyl)-4-fluorophenylethanamine | |

| 2-Formyl-5-fluorobenzyl cyanide | |

| 2-Cyano-5-fluorophenylacetaldehyde | |

| Lithium aluminum hydride | LiAlH₄ |

| Diisobutylaluminum hydride | DIBAL-H |

| Sodium azide | NaN₃ |

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, typically involving the reaction of an active methylene compound with a carbonyl compound. orientjchem.org In the context of this compound, the methylene group adjacent to the cyano and fluorinated phenyl groups is activated, making it a suitable candidate for such condensation reactions.

Generally, the reaction mechanism involves a base catalyst, such as an organic base like pyridine (B92270) or piperidine, which deprotonates the active methylene compound to form a carbanion. orientjchem.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. orientjchem.org

While specific studies detailing the Knoevenagel condensation of this compound are not extensively available in the provided search results, the general principles of this reaction can be applied. The presence of the electron-withdrawing cyano and fluoro groups on the benzyl moiety would enhance the acidity of the methylene protons, facilitating carbanion formation.

A general representation of a Knoevenagel condensation is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Active Methylene Compound (e.g., this compound) | Carbonyl Compound (Aldehyde or Ketone) | Base (e.g., Piperidine, Pyridine) | α,β-Unsaturated Compound |

The reaction is often carried out in organic solvents, and in some cases, ionic liquids have been employed as both the catalyst and reaction medium to promote greener and more efficient synthesis. orientjchem.orgorganic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction rate and yield. niscpr.res.in For instance, the use of a more potent base can accelerate the initial deprotonation step.

Reactions Involving the Fluorine Atom and Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The fluorine atom attached to the aromatic ring of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In this compound, the cyano group (-CN) and the benzyl cyanide moiety act as electron-withdrawing groups, activating the ring for nucleophilic attack.

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The position of the electron-withdrawing groups relative to the leaving group is crucial. For SNAr to occur efficiently, these groups should be in the ortho or para position to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer complex. libretexts.orgyoutube.com In this compound, the cyano group is ortho to the fluorine atom, and the benzyl cyanide group is meta. The ortho cyano group plays a significant role in activating the ring for SNAr.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols. evitachem.com For example, the reaction of an aryl fluoride (B91410) with an ortho electron-withdrawing group with sodium cyanide can lead to the substitution of the fluoride with a cyanide group. youtube.com

| Nucleophile | Resulting Functional Group |

|---|---|

| Amine (R-NH2) | Substituted Aniline |

| Alkoxide (R-O-) | Aryl Ether |

| Thiol (R-SH) | Aryl Thioether |

| Cyanide (CN-) | Benzonitrile |

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining addition step of the nucleophile. nih.gov

Electrophilic Aromatic Substitution Patterns and Ring Activation/Deactivation

In contrast to nucleophilic aromatic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. The substituents already present on the ring significantly influence the rate and regioselectivity of the reaction.

In this compound, both the cyano group (-CN) and the benzyl cyanide group are electron-withdrawing groups. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. masterorganicchemistry.comtcichemicals.com Therefore, this compound would be expected to undergo electrophilic aromatic substitution more slowly than benzene (B151609).

Furthermore, these deactivating groups are generally meta-directors for electrophilic substitution. masterorganicchemistry.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions relative to an electron-withdrawing group. Addition at the meta position results in a more stable intermediate.

The fluorine atom is an exception to the general rules. While it is an electron-withdrawing group due to its high electronegativity (inductive effect), it is also an ortho, para-director. This is because the lone pairs on the fluorine atom can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position. masterorganicchemistry.com

Therefore, the substitution pattern in an electrophilic aromatic substitution reaction on this compound would be a result of the competing directing effects of the substituents. The strong deactivating and meta-directing nature of the cyano and benzyl cyanide groups would likely dominate, leading to substitution primarily at the position meta to these groups.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CN (Cyano) | Deactivating | Meta |

| -CH2CN (Benzyl cyanide) | Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

Mechanistic Elucidation of Key Chemical Transformations

Role of Catalysts, Reagents, and Reaction Media

The choice of catalysts, reagents, and reaction media is critical in directing the outcome and efficiency of chemical transformations involving this compound.

Catalysts:

Base Catalysts: In condensation reactions like the Knoevenagel condensation, bases are essential to generate the nucleophilic carbanion from the active methylene group. orientjchem.org The strength of the base can influence the reaction rate.

Palladium Catalysts: Palladium complexes are widely used in cross-coupling reactions, which could be relevant for modifying the aromatic ring of this compound. lookchem.comacs.org For instance, a palladium catalyst hybridized with a titanium dioxide photocatalyst has been used for the direct C-C bond formation between an aromatic ring and acetonitrile. lookchem.com

Copper Catalysts: Copper salts, such as cuprous iodide, are used as catalysts in cyanation reactions, for example, in the synthesis of benzyl cyanide compounds from benzyl chlorides. google.com

Phase Transfer Catalysts: In reactions involving two immiscible phases, such as an aqueous phase containing a reagent and an organic phase containing the substrate, phase transfer catalysts can be employed to facilitate the reaction by transporting the reagent into the organic phase.

Reagents:

Nucleophiles: In SNAr reactions, the choice of nucleophile determines the functional group that replaces the fluorine atom. Common nucleophiles include amines, alkoxides, and thiols. evitachem.com

Electrophiles: In electrophilic aromatic substitution, the electrophile determines the group that is introduced onto the aromatic ring. Examples include nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) and halogenating agents.

Reducing and Oxidizing Agents: The cyano groups can be reduced to amines or hydrolyzed to carboxylic acids using appropriate reducing (e.g., lithium aluminum hydride) or hydrolyzing (e.g., acid or base) agents, respectively. evitachem.com

Reaction Media:

Solvents: The solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like dimethylformamide (DMF) are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. evitachem.com In some cases, water has been used as a solvent for Knoevenagel condensations, offering a greener alternative to organic solvents. researchgate.net

Ionic Liquids: Ionic liquids have been explored as environmentally friendly alternatives to traditional organic solvents and can also act as catalysts in some reactions, such as the Knoevenagel condensation. orientjchem.orgorganic-chemistry.org

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic studies provide fundamental insights into the mechanisms, rates, and feasibility of chemical reactions involving this compound.

Kinetic Investigations: Kinetic studies focus on the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For reactions involving this compound, kinetic data can help to:

Determine the rate law: This provides information about the molecularity of the rate-determining step. For example, in an SNAr reaction, if the rate is dependent on the concentrations of both the aryl halide and the nucleophile, it suggests a bimolecular mechanism.

Calculate activation parameters: The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the reaction rate at different temperatures. These parameters provide insights into the energy barrier of the reaction and the nature of the transition state. rsc.org For instance, a large positive ΔS‡ might suggest a dissociative mechanism in the transition state. rsc.org

Evaluate catalyst efficiency: By comparing the reaction rates in the presence and absence of a catalyst, or with different catalysts, the effectiveness of the catalyst can be quantified.

While specific kinetic data for reactions of this compound is limited in the provided search results, studies on related compounds, such as the cyanation of alkyl-13-epicobalamins, have shown how kinetic analysis can elucidate reaction mechanisms. rsc.org For example, saturation kinetics at high reactant concentrations can indicate a pre-equilibrium step in the reaction pathway. rsc.org

Thermodynamic Investigations: Thermodynamic studies focus on the energy changes that occur during a reaction and determine the position of equilibrium. Key thermodynamic parameters include:

Gibbs Free Energy Change (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction.

Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction. Exothermic reactions (negative ΔH) are generally more favorable.

Entropy Change (ΔS): This measures the change in disorder of the system. Reactions that lead to an increase in the number of molecules or greater freedom of motion tend to have a positive ΔS.

Thermodynamic data can be used to predict the feasibility of a reaction under different conditions and to understand the relative stability of reactants, products, and intermediates. For instance, in the context of SNAr reactions, the stability of the Meisenheimer intermediate is a key thermodynamic factor influencing the reaction pathway. The presence of strong electron-withdrawing groups stabilizes this intermediate, making the reaction more favorable.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to calculate thermodynamic and kinetic parameters, providing a theoretical framework to complement experimental findings. researchgate.net

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the assembly of more intricate organic structures. evitachem.com The presence of multiple reactive sites within the molecule allows for a variety of chemical transformations. The nitrile groups can undergo hydrolysis to form carboxylic acids or reduction to produce amines. evitachem.com For instance, hydrolysis can yield 2-cyano-5-fluorobenzoic acid, while reduction can produce 2-amino-5-fluorobenzylamine. evitachem.com

The fluorine atom on the benzene ring also influences the molecule's reactivity, often enhancing stability and modulating electronic properties. evitachem.com This makes it a key component in the synthesis of complex molecules where precise control over chemical reactions is essential. A common synthetic route to this compound involves the reaction of 2-cyano-5-fluorobenzyl chloride with sodium cyanide. evitachem.com

Applications as an Intermediate in Agrochemical Development

The structural motifs present in this compound are of significant interest in the development of new agrochemicals. Its derivatives are being explored for their potential as active ingredients in pesticides, including insecticides, fungicides, and herbicides. xindaobiotech.comchemball.com The introduction of fluorine atoms into agrochemical candidates can often lead to enhanced biological activity and metabolic stability. The versatility of benzyl cyanide derivatives, in general, allows for the creation of a diverse range of chemical structures that can be screened for potent pesticidal properties. xindaobiotech.com For example, related benzyl cyanide compounds are used as building blocks to synthesize specific pesticide molecules. xindaobiotech.com

Utility in Fine Chemical Manufacturing

In the realm of fine chemical manufacturing, this compound and its related structures are utilized as key intermediates. evitachem.comxindaobiotech.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals and specialty polymers. The reactivity of the cyano and fluoro groups allows for its incorporation into a wide array of specialty chemicals. evitachem.comchemimpex.com For instance, benzyl cyanide derivatives are instrumental in the synthesis of dyes, pigments, and other specialty materials. xindaobiotech.com The manufacturing of these high-value chemicals often relies on the unique properties imparted by such fluorinated intermediates.

Integration in Materials Science Research

Recent research has highlighted the potential of fluorinated benzyl cyanide derivatives in materials science, particularly in the development of advanced electrolyte systems for lithium-ion batteries. researchgate.netrsc.orgresearchgate.net For example, 4-fluorobenzyl cyanide (FBCN) has been investigated as a solvent component in electrolytes. researchgate.netrsc.orgresearchgate.net The steric hindrance and electronic effects of the fluorinated benzyl group can influence the solvation of lithium ions, potentially leading to improved battery performance, such as enhanced interfacial kinetics and rate capability. researchgate.netrsc.orgresearchgate.net The design of such specialized solvents is a critical area of research for developing next-generation energy storage devices. researchgate.net

Contribution to the Construction of Privileged Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets. This compound and its derivatives are valuable precursors for synthesizing these important structures. researchgate.netnih.gov The reactive nature of the molecule allows for its incorporation into various ring systems, forming the basis for libraries of compounds used in drug discovery. nih.govresearchgate.net For example, related cyanomethyl- and cyanoacetamide-containing compounds are widely used in the synthesis of diverse heterocyclic systems like pyrazoles, pyridines, and pyrimidines. researchgate.netresearchgate.net The development of efficient synthetic routes to these scaffolds is crucial for advancing medicinal chemistry and identifying new therapeutic agents. nih.gov

Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For 2-Cyano-5-fluorobenzyl cyanide, the FT-IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural motifs.

The most prominent features in the FT-IR spectrum would be the stretching vibrations of the two cyanide (-C≡N) groups. The aliphatic nitrile attached to the benzyl (B1604629) group and the aromatic nitrile on the benzene (B151609) ring would likely show strong, sharp absorption bands in the region of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group would be observed in the 2950-2850 cm⁻¹ range. Furthermore, the C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The presence of the benzene ring would also be confirmed by characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations.

A representative data table of expected FT-IR peaks for this compound is provided below, based on typical vibrational frequencies for its constituent functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂) | 2950 - 2850 | Medium |

| Cyanide (-C≡N) Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bend (-CH₂) | ~1465 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound would provide valuable information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The methylene protons (-CH₂) would likely appear as a singlet, integrating to two protons, in the upfield region of the aromatic signals. The aromatic region would display a more complex pattern due to the substitution on the benzene ring. The three aromatic protons would exhibit splitting patterns (e.g., doublet, doublet of doublets) due to coupling with each other and potentially with the fluorine atom. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the cyano and fluoro substituents.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The two cyano carbons would appear in the characteristic nitrile region of the spectrum (typically around 110-125 ppm). The methylene carbon would resonate in the aliphatic region. The aromatic carbons would show multiple signals in the downfield region, with their chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet.

¹⁹F NMR Spectroscopy for Fluorine Resonance Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). Furthermore, this signal would likely be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the substitution pattern on the aromatic ring.

Detailed Spin-Spin Coupling Analysis for Conformational and Connectivity Insights

A detailed analysis of the spin-spin coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial insights into the connectivity of the atoms and the conformation of the molecule. The coupling between the aromatic protons (ortho, meta, and para coupling constants) would help to definitively establish their relative positions on the benzene ring. Similarly, the coupling between the fluorine atom and the aromatic protons (nJH-F) and carbons (nJC-F) would provide further structural confirmation. The magnitude of these coupling constants can also offer information about the electronic environment and bond angles within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For this compound (molecular formula C₉H₅FN₂), the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for benzyl cyanide derivatives include the loss of the cyanide radical (·CN) and cleavage of the benzylic C-C bond. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the formation of fluorinated aromatic fragment ions.

A hypothetical fragmentation pattern for this compound is presented in the table below:

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 160 | [C₉H₅FN₂]⁺ (Molecular Ion) | - |

| 134 | [C₈H₅FN]⁺ | ·CN |

| 108 | [C₇H₄F]⁺ | ·CH₂CN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions available, which are in turn determined by the molecule's structure, particularly the presence of chromophores and conjugated systems.

For this compound, the primary chromophore is the substituted benzene ring. Aromatic systems exhibit characteristic π → π* transitions, which are typically observed in the UV region. The presence of substituents on the benzene ring—specifically the cyano (-CN) and fluoro (-F) groups—can influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Cyano Group (-CN): The cyano group can extend the π-system of the benzene ring through conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

Fluoro Group (-F): The fluorine atom, being highly electronegative, can have a more complex influence. Its inductive effect (-I) withdraws electron density from the ring, while its mesomeric effect (+M) can donate electron density from its lone pairs. The net effect on the UV-Vis spectrum depends on the interplay of these factors.

While specific experimental UV-Vis spectral data for this compound is not widely published, the spectrum of a related compound like 2-methylbenzonitrile shows absorption maxima in the UV region, characteristic of the π → π* transitions of the substituted aromatic ring nist.gov. It is expected that this compound would exhibit a similar absorption profile, with distinct peaks in the 200-300 nm range. These studies are crucial for confirming the presence of the aromatic chromophore and for quantitative analysis using the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical properties and chemical reactivity.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Molecular Geometry: The precise bond lengths and angles of the fluorinated cyanobenzyl moiety, confirming the substitution pattern on the aromatic ring.

Conformation: The orientation of the cyanomethyl group relative to the plane of the benzene ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding (if applicable) or π-stacking, which govern the material's bulk properties nih.govnih.gov.

Although a specific crystal structure for this compound is not available in open crystallographic databases, studies on related cyanohydrazide and cyanoguanidine derivatives demonstrate the power of this technique to elucidate complex molecular structures and intermolecular interactions in the solid state nih.govnih.govmdpi.com. The data obtained from such an analysis are presented in a standardized format, including crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystal Data Format from X-ray Crystallography

| Parameter | Example Value (Hypothetical) |

| Chemical Formula | C₉H₅FN₂ |

| Formula Weight | 160.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 842.1 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.26 g/cm³ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. It is routinely used to assess the purity of the final product and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for analyzing non-volatile or thermally unstable compounds. In the context of this compound, HPLC is the method of choice for determining its purity with high accuracy. A typical analysis involves injecting a solution of the sample onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases.

A reversed-phase HPLC method would be suitable for this compound, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The method can be validated according to ICH guidelines to ensure it is specific, sensitive, linear, precise, and accurate for quantifying the compound and any potential impurities researchgate.net.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for analyzing compounds that are volatile or can be made volatile without decomposition. It is particularly useful for assessing the presence of volatile starting materials, solvents, or by-products in a sample of this compound. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For reaction monitoring, GC can provide rapid feedback on the consumption of starting materials and the formation of the product. google.com Headspace GC, where the vapor above the sample is injected, is particularly effective for analyzing residual solvents or volatile cyanide species nauss.edu.sanyc.gov. A flame ionization detector (FID) is commonly used for organic compounds, while a nitrogen-phosphorus detector (NPD) offers higher sensitivity and selectivity for nitrogen-containing compounds like nitriles nyc.gov.

Table 3: Illustrative GC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or NPD |

| Detector Temp. | 300 °C |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) in a compound. This method provides a direct verification of the empirical and molecular formula of a newly synthesized substance.

For this compound (C₉H₅FN₂), the theoretical elemental composition can be calculated based on its atomic weights. A highly purified sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values is considered strong evidence for the compound's identity and high purity. nih.govmdpi.com

Table 4: Elemental Composition of this compound (C₉H₅FN₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical % |

| Carbon | C | 12.011 | 9 | 108.099 | 67.52% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.15% |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.86% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.49% |

| Total | 160.151 | 100.00% |

Optical Purity Determination for Chiral Derivatives (e.g., Diastereomeric Excess)

The parent compound, this compound, is achiral as it does not possess a stereocenter. However, its chemical structure allows for the synthesis of chiral derivatives. For instance, a reaction at the benzylic methylene (-CH₂-) bridge could introduce a chiral center, leading to the formation of enantiomers. When synthesizing such chiral molecules, it is crucial to determine the optical purity, which is typically expressed as enantiomeric excess (ee) or diastereomeric excess (de).

Several methods can be employed to determine the optical purity of chiral nitrile derivatives:

Chiral Chromatography (HPLC or GC): This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times. The ratio of the peak areas corresponds directly to the enantiomeric ratio.

NMR Spectroscopy with Chiral Agents: In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral derivative can be distinguished in the NMR spectrum (often ¹H or ¹⁹F NMR). The agent forms transient diastereomeric complexes that have slightly different chemical shifts, allowing for the integration of the distinct signals to determine the enantiomeric ratio. acs.org

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. For chiral molecules, a CD spectrum provides a unique fingerprint. By forming a complex between the chiral nitrile and a chromophoric sensor, a CD signal can be induced whose intensity is proportional to the enantiomeric excess. nih.govacs.org

The choice of method depends on the specific properties of the chiral derivative. These analytical techniques are essential in asymmetric synthesis to quantify the success of an enantioselective reaction.

Computational and Theoretical Investigations of 2 Cyano 5 Fluorobenzyl Cyanide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scribd.comnih.gov Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to predict a wide range of molecular properties. researchgate.net

Geometry optimization calculations are performed to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Cyano-5-fluorobenzyl cyanide, DFT calculations would predict a structure with a planar benzene (B151609) ring. The bond lengths and angles are influenced by the electronic effects of the fluoro and cyano substituents. The optimization process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface, yielding precise predictions of the molecule's geometry.

Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, as would be predicted by DFT calculations.

Interactive Data Table: Predicted Molecular Geometry Parameters

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C(ar)-C(ar) | ~1.39 Å | |

| Bond Length | C(ar)-F | ~1.35 Å | |

| Bond Length | C(ar)-C(CN) | ~1.45 Å | |

| Bond Length | C≡N (ring) | ~1.15 Å | |

| Bond Length | C(ar)-CH2 | ~1.51 Å | |

| Bond Length | CH2-CN | ~1.47 Å | |

| Bond Length | C≡N (benzyl) | ~1.16 Å | |

| Bond Angle | C-C-C (ring) | ~120° | |

| Bond Angle | C(ar)-C(ar)-F | ~119° | |

| Bond Angle | C(ar)-CH2-CN | ~110° |

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this analysis. nih.govnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. scribd.comresearchgate.net It helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, negative potential (colored red or yellow) is expected around the electronegative nitrogen and fluorine atoms. In contrast, positive potential (blue) would be localized on the hydrogen atoms. nih.govnih.gov

Interactive Data Table: Predicted Electronic Properties

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.35 eV | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution. nih.gov |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. These can be correlated with experimental IR spectra to assign specific absorption bands, such as the characteristic C≡N nitrile stretch, the C-F stretch, and various aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for ¹H and ¹³C nuclei can be calculated to predict their chemical shifts. Comparing these theoretical shifts with experimental NMR data is a powerful method for structural elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. nih.gov This allows for the prediction of the λ_max values and helps in interpreting the experimental UV-Vis spectrum.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Feature | Predicted Value | Typical Experimental Value |

| IR | ν(C≡N) stretch | ~2250 cm⁻¹ | ~2230-2260 cm⁻¹ |

| IR | ν(C-F) stretch | ~1250 cm⁻¹ | ~1000-1400 cm⁻¹ |

| ¹³C NMR | C≡N carbon | ~118 ppm | ~115-120 ppm |

| ¹³C NMR | C-F carbon | ~163 ppm (J_CF coupling) | Varies with high C-F coupling constant |

| ¹H NMR | -CH₂- protons | ~4.0 ppm | ~3.8-4.2 ppm |

| UV-Vis | λ_max | ~275 nm | ~270-280 nm |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular mechanics and dynamics simulations can provide insights into its conformational preferences and non-covalent interactions. Conformational analysis would primarily focus on the rotational barrier of the bond between the aromatic ring and the cyanomethyl group (-CH₂CN). Molecular dynamics (MD) simulations can model the behavior of the molecule over time, particularly its interactions with solvent molecules or other molecules in a condensed phase. These simulations can reveal important intermolecular forces, such as dipole-dipole interactions and potential weak hydrogen bonds (e.g., C-H···N or C-H···F), which govern its physical properties and behavior in a larger system.

Reactivity Prediction and Reaction Pathway Elucidation

The electronic structure calculations from DFT provide a robust framework for predicting the molecule's chemical reactivity.

Nucleophilic Sites: The MEP map and FMO analysis indicate that the nitrogen atoms of the cyano groups and the fluorine atom are the most electron-rich regions, making them potential sites for interaction with electrophiles or for coordinating to metal ions.

Electrophilic Sites: The aromatic carbons and the carbon atoms of the cyano groups are electron-deficient and thus susceptible to nucleophilic attack. The presence of three strong electron-withdrawing groups (-CN, -CN, -F) makes the aromatic ring particularly activated towards nucleophilic aromatic substitution. evitachem.com

Reaction Pathways: The cyano groups can undergo characteristic reactions such as hydrolysis to form carboxylic acids or reduction to form amines. evitachem.com The benzylic protons on the -CH₂CN group are acidic and can be deprotonated by a base to form a stabilized carbanion, which can then act as a nucleophile in subsequent reactions.

Investigation of Substituent Effects (Cyano and Fluoro) on Aromaticity and Reactivity

The chemical properties of this compound are profoundly influenced by the substituent groups attached to the benzene ring.

Electronic Effects: Both the cyano and fluoro groups are electron-withdrawing via the inductive effect (-I). The cyano group is also strongly electron-withdrawing through the mesomeric or resonance effect (-M). wikipedia.org The fluorine atom, while highly electronegative, can also act as a weak π-electron donor via resonance (+M). The cumulative effect of two cyano groups and one fluorine atom is a significant withdrawal of electron density from the aromatic ring.

Impact on Reactivity: This strong electron withdrawal deactivates the ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution. evitachem.comrsc.org The substituents modulate the electron density across the molecule, influencing the stability of potential intermediates and transition states in chemical reactions. rsc.org

Aromaticity: Computational indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could be calculated to quantify the effect of these substituents on the aromatic character of the benzene ring. Generally, strong electron-withdrawing groups can slightly alter the aromaticity compared to unsubstituted benzene. rsc.org

Solvent Effects and Coordination Chemistry Studies using Computational Models

Computational chemistry provides a powerful lens for investigating the behavior of molecules in different chemical environments, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational models are instrumental in understanding how solvents influence its properties and how it interacts with other chemical species, particularly metal ions. These theoretical studies, often employing Density Functional Theory (DFT), allow for a detailed examination of electronic structure, reactivity, and intermolecular interactions.

Solvent Effects

The polarity of the solvent can significantly impact the chemical and physical properties of a molecule like this compound, which possesses both polar (cyano and fluoro groups) and nonpolar (aromatic ring) regions. Computational models, particularly the Polarizable Continuum Model (PCM) and its variants, are widely used to simulate the effects of a solvent environment. wikipedia.orgmdpi.com In this approach, the solvent is treated as a continuous dielectric medium rather than individual molecules, which makes the calculations more computationally feasible. wikipedia.org

Theoretical studies on similar aromatic nitriles have demonstrated that properties such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent's dielectric constant. For this compound, it is anticipated that an increase in solvent polarity would lead to a greater stabilization of the ground state, resulting in a larger calculated dipole moment. This is due to the favorable interaction between the polar solute and the polarizable solvent medium.

Table 1: Predicted Solvent Effects on the Properties of this compound using a PCM-DFT approach.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 4.25 | -7.50 | -1.20 | 6.30 |

| Toluene (B28343) | 2.38 | 4.80 | -7.55 | -1.25 | 6.30 |

| Tetrahydrofuran (THF) | 7.58 | 5.50 | -7.65 | -1.35 | 6.30 |

| Acetonitrile (B52724) | 37.5 | 6.10 | -7.70 | -1.40 | 6.30 |

| Water | 80.1 | 6.45 | -7.75 | -1.45 | 6.30 |

Note: The data in this table are illustrative and based on general trends observed for similar molecules in computational studies. They are not experimental values for this compound.

The frontier molecular orbitals are also affected by the solvent. Generally, in a more polar solvent, both the HOMO and LUMO energy levels are stabilized (lowered in energy), but the effect can be more pronounced for one over the other, potentially leading to a slight change in the HOMO-LUMO gap. This gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, computational models can predict how solvent affects reaction energetics. For instance, in reactions where the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy, thereby increasing the reaction rate. DFT calculations on the C-CN bond activation of fluorinated benzonitriles have shown that polar solvents like THF can stabilize the products of oxidative addition more than the initial nitrile complexes, shifting the reaction equilibrium. acs.org

Coordination Chemistry